5-bromo-N-(sec-butyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-butan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJXNYUSZXHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-pyridinecarboxylic acid and sec-butylamine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of 5-bromo-N-(sec-butyl)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-bromo-N-(sec-butyl)pyridin-2-amine N-oxide.
Reduction: 2-pyridinyl-N-(sec-butyl)amine.
Substitution: N-(5-Substituted-2-pyridinyl)-N-(sec-butyl)amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of advanced materials, including polymers and catalysts.
- Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(sec-butyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and sec-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Pyrazolylmethyl derivatives achieve high yields (93.6%) via condensation reactions, likely due to the stability of the pyrazole moiety .
- Aryl substituents (e.g., 4-methoxyphenyl) require transition metal catalysis (e.g., Cu(OAc)₂), with moderate yields (80%) .
- sec-Butyl analogs (hypothetically) may involve alkylation or reductive amination, but steric hindrance from branching could reduce yields compared to linear alkyl chains.
Physical and Spectral Properties
Substituents profoundly impact melting points (mp) and spectroscopic signatures:
Key Observations :
Key Observations :
- Aromatic substituents (e.g., methoxyphenyl) enhance π-π stacking with biological targets, improving anti-thrombolytic activity .
- Heterocyclic substituents (e.g., pyrazolylmethyl) exhibit antimicrobial properties due to hydrogen-bonding interactions .
- sec-Butyl analogs may show altered pharmacokinetics; increased lipophilicity could enhance membrane permeability but reduce aqueous solubility.
Structural and Crystallographic Insights
- Hydrogen bonding : In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
- Steric effects : Bulky substituents (e.g., sec-butyl) may disrupt intermolecular interactions, leading to less ordered crystal structures compared to planar aryl groups.
Biological Activity
5-Bromo-N-(sec-butyl)pyridin-2-amine is a chemical compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a bromine atom at the 5-position and a sec-butyl group attached to the nitrogen atom. Its molecular formula is . The presence of the bromine atom enhances its reactivity, while the sec-butyl group influences its steric and electronic properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substituent and the sec-butyl group contribute to its binding affinity, allowing it to modulate the activity of specific proteins involved in various biological pathways .
Potential Targets:
- Enzymes : It may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptors : Interaction with receptors can lead to downstream signaling effects relevant to therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound is limited. However, similar pyridine derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
-
Inhibition of Nitric Oxide Synthase (nNOS) :
A study explored compounds structurally related to this compound as selective inhibitors of nNOS, which is implicated in neurodegenerative disorders. The findings indicated that modifications in structure could enhance selectivity and potency .Compound IC50 (µM) Selectivity Ratio Compound A 0.368 >10 Compound B 5 >5 -
Antiparasitic Activity :
Another study highlighted the potential of pyridine derivatives in treating parasitic infections. While specific data on this compound was not provided, related compounds exhibited significant activity against Cryptosporidium species .
Research Findings Summary
The exploration of this compound reveals promising biological activities across various domains:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
